molecular formula C15H29ClO2 B14393220 Methyl 4-butyl-2-chlorodecanoate CAS No. 88016-24-4

Methyl 4-butyl-2-chlorodecanoate

Katalognummer: B14393220
CAS-Nummer: 88016-24-4
Molekulargewicht: 276.84 g/mol
InChI-Schlüssel: INYLNWFWBGPMJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-butyl-2-chlorodecanoate is an organic compound that belongs to the class of esters It is characterized by a long carbon chain with a methyl ester group, a butyl group, and a chlorine atom attached to the decane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-butyl-2-chlorodecanoate typically involves the esterification of 4-butyl-2-chlorodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing by-products and waste, ensuring a more sustainable process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-butyl-2-chlorodecanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 4-butyl-2-hydroxydecanol.

    Reduction: 4-butyl-2-chlorodecanol.

    Oxidation: 4-butyl-2-chlorodecanoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-butyl-2-chlorodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-butyl-2-chlorodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-butyl-2-hydroxydecanate: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Methyl 4-butyl-2-bromodecanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-butyl-2-iododecanoate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Methyl 4-butyl-2-chlorodecanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Eigenschaften

CAS-Nummer

88016-24-4

Molekularformel

C15H29ClO2

Molekulargewicht

276.84 g/mol

IUPAC-Name

methyl 4-butyl-2-chlorodecanoate

InChI

InChI=1S/C15H29ClO2/c1-4-6-8-9-11-13(10-7-5-2)12-14(16)15(17)18-3/h13-14H,4-12H2,1-3H3

InChI-Schlüssel

INYLNWFWBGPMJH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCC)CC(C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.